molecular formula C10H9ClO2 B13277069 (2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid

(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid

Cat. No.: B13277069
M. Wt: 196.63 g/mol
InChI Key: DGMGVLNQEXBHKX-AATRIKPKSA-N
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Description

(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed to facilitate the reaction, and the product is then isolated and purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amides, esters, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-Chloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-3-(3-chloro-2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+

InChI Key

DGMGVLNQEXBHKX-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC=C1Cl)C=CC(=O)O

Origin of Product

United States

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